molecular formula C10H11N3O B2586604 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one CAS No. 2092565-67-6

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B2586604
CAS No.: 2092565-67-6
M. Wt: 189.218
InChI Key: SBFHGYQODIKCLN-UHFFFAOYSA-N
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Description

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one is a heterocyclic compound with a pyrazolone core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or β-ketoesters. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazolones with different functional groups.

Scientific Research Applications

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate inflammatory responses and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-2-methyl-4-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various fields.

Properties

IUPAC Name

5-amino-2-methyl-4-phenyl-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-13-10(14)8(9(11)12-13)7-5-3-2-4-6-7/h2-6,12H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFHGYQODIKCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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